3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid

Coordination chemistry Silver complexation Copper(I) complexation

For R&D in electroplating, MOF synthesis, or high-temp antioxidant masterbatch, this C8 dithia-diacid overcomes key limitations of mono-thioether TDPA. The ethylene-bridged dual thioether motif enables bidentate chelation of soft metals (Ag⁺, Cu⁺), delivering 100% cathodic/anodic efficiency in bright silver plating without organic brighteners. Its mp of 156-158 °C prevents premature melting during extrusion (vs. TDPA mp 128-131 °C), ensuring free-flowing feed and uniform dispersion in polyolefin/ABS compounding. Validated as a diacid core for bis(4-anilinophenoxy) ester antioxidants, it offers a structurally precise, scalable solution for stabilizer development. Available globally for research use with comprehensive analytical documentation.

Molecular Formula C8H14O4S2
Molecular Weight 238.3 g/mol
CAS No. 40252-80-0
Cat. No. B13732489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid
CAS40252-80-0
Molecular FormulaC8H14O4S2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESC(CSCCSCCC(=O)O)C(=O)O
InChIInChI=1S/C8H14O4S2/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12)
InChIKeyGNMCEWMUFTZBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic Acid: Overview


3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid (CAS 40252-80-0), systematically named 4,7-dithiadecanedioic acid or 3,6-dithiaoctane-1,8-dicarboxylic acid, is a symmetric C8 dithia-alkanedicarboxylic acid of formula CO2H(CH2)2SCH2CH2S(CH2)2CO2H (MW 238.32 g/mol, mp 156–158 °C, water solubility ~29 g/L at 25 °C) . It belongs to the homologous series CO2H(CH2)nSCH2CH2S(CH2)nCO2H, where the ethylene-spaced dual thioether motif confers bidentate chelating capability toward soft metal ions, distinguishing it fundamentally from the mono-thioether analog 3,3′-thiodipropionic acid (TDPA, CAS 111-17-1) [1]. The compound has been structurally validated as a versatile ligand for silver(I) and copper(I) complexation and as a dicarboxylic acid building block in patent-protected antioxidant ester formulations [2].

3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic Acid: Irreplaceability vs. Analogs


Procurement decisions involving dithia-alkanedicarboxylic acids cannot assume functional interchangeability across the homologous series or with mono-thioether analogs such as TDPA. The ethylene-bridged dual-thioether array in the target compound (n=2) establishes a chelate ring size upon metal coordination that is absent in TDPA's single-sulfur architecture, while the precise (CH2)2 spacer length between carboxylate and thioether donors is critical: the n=4 homolog fails entirely to form isolable silver or copper(I) complexes, and only the n=2 member of the series has yielded a complete set of experimentally determined electrochemical parameters (diffusion coefficient, reaction rate constant, transfer coefficient, activation energy) under both alkaline and acid conditions [1]. Furthermore, the ~27% lower aqueous solubility of the target compound versus TDPA (29 g/L vs. 40 g/L at 25 °C) and its ~28 °C higher melting point (156–158 °C vs. 128–131 °C) materially affect formulation processing windows and biphasic extraction behavior [2]. Below, each differentiation dimension is substantiated with quantitative comparator data.

3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic Acid: Quantitative Differentiation Evidence


Chain-Length Selectivity in Ag(I) and Cu(I) Complexation

Within the homologous series CO2H(CH2)nSCH2CH2S(CH2)nCO2H, the ability to form isolable silver and copper(I) complexes is chain-length-dependent. The target compound (n=2) yields well-characterized Ag(I) and Cu(I) complexes, as do the n=1 and n=3 homologs. However, the n=4 homolog (CO2H(CH2)4SCH2CH2S(CH2)4CO2H) fails entirely to form these complexes, establishing the target compound's position within the viable n=1–3 window and making it the mid-series member with balanced spacer length for chelate ring formation [1]. This chain-length specificity is not observed with the mono-thioether TDPA, which lacks the ethylene-bridged dithia motif altogether.

Coordination chemistry Silver complexation Copper(I) complexation Dithia-alkanedicarboxylic acids

Complete Electrochemical Kinetic Parameters for Cu Electrodeposition

Pieterse and Janssen (1972) investigated the electrochemical behavior of cuprous complexes of four dithia-alkanedicarboxylic acids (n=1 through n=4, plus a branched analog) at the dropping mercury electrode. Critically, the complete set of electrochemical parameters—diffusion coefficient, reaction rate constant, transfer coefficient, and activation energy—could be determined only for the complex of compound II (the target compound, n=2). For compounds I, III, and IV, these parameters were not determinable owing to either insufficient complex stability or insufficient solubility [1]. This singular status means the target compound is the only member of the series for which the full kinetic picture of copper electrodeposition is experimentally accessible, directly impacting process design for electrochemical plating baths.

Electrochemistry Copper electrodeposition Dithia-alkanedicarboxylic acid complexes Kinetic parameters

Silver Electrodeposition Current Efficiency and Deposit Quality

Janssen and Hoogland (1972) determined the composition and electrochemical behavior of silver complexes of the unbranched dithia-alkanedicarboxylic acids (I, II, III). All three unbranched homologs yielded Ag complexes with a 1:2 Ag+:ligand stoichiometry and demonstrated 100% cathodic current efficiency and 100% anodic current efficiency, producing bright, well-adhering silver deposits [1]. In contrast, the branched analog (2,2,7,7-tetramethyl-3,6-dithiaoctane-1,8-dicarboxylic acid, IV) exhibited a lower reaction rate. Among the three unbranched homologs, the rate constant for complex dissociation was found to be proportional to the complex stability constant, with the target compound (II) occupying the intermediate position in this linear free-energy relationship. The activation energy for silver deposition was 15 kcal mol⁻¹ in alkaline solution and 25 kcal mol⁻¹ in acid solution, with a transfer coefficient α of 0.50 (alkaline) and 0.75 (acid) [1].

Silver electroplating Current efficiency Dithia-alkanedicarboxylate silver complexes Brightener-free deposition

Melting Point Advantage Over Thiodipropionic Acid

The melting point of the target compound (156–158 °C) exceeds that of the widely used mono-thioether analog 3,3′-thiodipropionic acid (TDPA, mp 128–131 °C) by approximately 28 °C [1]. This thermal stability differential is mechanically consequential: TDPA's melting range falls within typical polymer compounding and hot-melt processing windows, potentially leading to premature melting and phase separation, whereas the target compound remains crystalline through higher-temperature mixing, extrusion, or curing operations. The elevated melting point is attributable to the additional thioether unit and extended chain length, which enhance intermolecular hydrogen-bonding networks between terminal carboxyl groups in the solid state.

Thermal stability Melting point Polymer additive processing Antioxidant formulation

Patent-Validated Antioxidant Building Block

US Patent 4,077,942 (Goodyear Tire & Rubber, 1978) explicitly exemplifies 4,7-dithiadecanedioic acid as one of the sulfur-containing dicarboxylic acid building blocks for preparing bis(4-anilinophenoxy) ester antioxidants for saturated and unsaturated polymers, vulcanized and unvulcanized rubbers [1]. The patent lists bis[3-(4-anilinophenoxy)-2-hydroxypropyl] 4,7-dithiadecanedioate (Compound 1), bis[1-(4-anilinophenoxy)-2-propyl] 4,7-dithiadecanedioate (Compound 4), bis[1-(4-anilino-2-methylphenoxy)-2-propyl] 4,7-dithiadecanedioate (Compound 19), and bis[2-(4-anilinophenoxy)ethyl] 4,7-dithiadecanedioate (Compound 20) alongside analogous 3,3′-thiodipropionate esters (Compounds 3, 6, 10, 11), demonstrating head-to-head structural comparability within the same patent family [1]. The dual-thioether diacid core provides two sulfur atoms per antioxidant molecule, potentially doubling the hydroperoxide-decomposing capacity relative to TDPA-derived mono-thioether esters.

Polymer antioxidants Bis(4-anilinophenoxy) esters Sulfur-containing dicarboxylic acids Oxidative degradation protection

3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic Acid: High-Value Application Scenarios


Brightener-Free Silver Electroplating with High Efficiency

Electrochemical silver plating processes that demand 100% cathodic and anodic current efficiency with bright, well-adhering deposits can utilize the target compound as a complexing agent. The Ag(I) complex of compound II delivers bright silver layers without additional organic brightener additives, as established by Janssen and Hoogland (1972). The unique availability of the full kinetic parameter set (diffusion coefficient, rate constant, transfer coefficient, activation energy) for the target compound's cuprous analog further supports bath optimization for mixed Ag/Cu plating systems [1][2].

MOF and Coordination Polymer Synthesis with Soft Metal Nodes

The chain-length-dependent complexation behavior—wherein n=1,2,3 homologs form Ag(I) and Cu(I) complexes but n=4 fails—enables the target compound (n=2) to serve as a predictable, mid-series ditopic linker for constructing coordination polymers and MOFs with soft metal nodes. The ethylene-spaced dual thioether motif provides a pre-organized chelate bite that is absent in mono-thioether TDPA, while the terminal carboxylate groups offer additional bridging capacity for network topology design [1].

Non-Premelting Dicarboxylic Acid for Antioxidant Masterbatches

For antioxidant masterbatch formulations processed in the 140–180 °C range (e.g., polypropylene, ABS, or engineering thermoplastics compounding), the target compound's melting point of 156–158 °C keeps it in the crystalline solid state during initial mixing stages where TDPA (mp 128–131 °C) would prematurely melt. This thermal advantage ensures free-flowing feeding, avoids screw slippage in extrusion, and promotes uniform dispersion before eventual dissolution or reaction in the polymer melt. The patent-validated use of 4,7-dithiadecanedioic acid as a core diacid for bis(4-anilinophenoxy) ester antioxidants further supports its application in sulfur-containing polymer stabilizer development [1][2].

Selective Metal Ion Extraction via Dual-Thioether Chelation

The target compound's aqueous solubility (~29 g/L at 25 °C) is ~27% lower than that of TDPA (~40 g/L). This intermediate solubility, combined with the dithia-chelate binding motif selective for soft metal ions (Ag⁺, Cu⁺, Hg²⁺) and minimal calcium affinity, makes it suitable for liquid-liquid extraction or aqueous-phase metal ion masking applications where excessive water solubility would cause ligand loss to the aqueous raffinate. The vicinal dithioether analog (4,5-dicarboxy-3,6-dithiaoctanedioic acid) has been specifically studied for lead chelation in metal intoxication models, demonstrating the broader pharmacological relevance of this structural class [1][2].

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